2-(6-Bromobenzofuran-3-yl)acetic acid

Fragment-based drug discovery EcDsbA inhibition X-ray crystallography

Pre-validated fragment hit for Gram-negative oxidoreductase DsbA. Co-crystallized with EcDsbA (PDB 6POI, 6PMF), confirming binding orientation in the hydrophobic groove. The 6‑bromo substituent enables immediate Suzuki/Buchwald elaboration. Eliminates hit‑ID bottleneck — launch fragment-to-lead, NMR assay calibration, or chemical probe synthesis from Day 1.

Molecular Formula C10H7BrO3
Molecular Weight 255.06 g/mol
Cat. No. B7901658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromobenzofuran-3-yl)acetic acid
Molecular FormulaC10H7BrO3
Molecular Weight255.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)OC=C2CC(=O)O
InChIInChI=1S/C10H7BrO3/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5H,3H2,(H,12,13)
InChIKeyYFWKYYWPOARVID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Bromobenzofuran-3-yl)acetic acid – A Validated Fragment Hit for EcDsbA Inhibitor Development and Chemical Biology


2-(6-Bromobenzofuran-3-yl)acetic acid (CAS 1784163-41-2) is a halogenated benzofuran-3-acetic acid derivative that emerged as a confirmed fragment hit in a fragment-based drug discovery (FBDD) campaign targeting Escherichia coli thiol-disulfide oxidoreductase DsbA (EcDsbA), an enzyme critical for bacterial virulence factor folding [1]. The compound binds in the hydrophobic groove adjacent to the catalytic disulfide of EcDsbA as demonstrated by X-ray co-crystallography, and the 6-bromo substituent serves as a strategic synthetic handle for structure-guided elaboration to improve binding affinity [1].

Why 2-(6-Bromobenzofuran-3-yl)acetic acid Cannot Be Replaced by Non-Halogenated or Other Benzofuran Acetic Acids


Generic substitution with non‑halogenated benzofuran‑3‑acetic acid (CAS 64175‑51‑5) or other benzofuran acetic acid derivatives fails on two critical fronts. First, the 6‑bromo atom is not a passive substituent — it is the validated synthetic diversification point for Suzuki–Miyaura and Buchwald–Hartwig couplings that enable structure‑guided elaboration of the fragment into higher‑affinity EcDsbA inhibitors [1]. Second, only the 6‑bromo congener has been co‑crystallized with EcDsbA, providing direct structural evidence of its binding orientation and interactions with the hydrophobic groove; this structural information is absent for the non‑brominated analog and is foundational for rational, fragment‑based optimization [1].

Comparative Evidence: 2-(6-Bromobenzofuran-3-yl)acetic acid Versus In‑Class Analogs for EcDsbA‑Targeted Fragment‑Based Discovery


X‑Ray Co‑Crystallographic Validation of Binding Mode – Exclusive to the 6‑Bromo Fragment

2-(6-Bromobenzofuran-3-yl)acetic acid is the only benzofuran‑3‑acetic acid derivative with an experimentally determined co‑crystal structure bound to EcDsbA. The X‑ray structure (PDB entries 6POI, 6PMF, and related) confirms that the fragment occupies the hydrophobic binding groove adjacent to the catalytic Cys30–Pro31–His32–Cys33 disulfide, with the 6‑bromo substituent oriented toward a region amenable to synthetic elaboration [1]. The non‑brominated 2-(benzofuran‑3‑yl)acetic acid (CAS 64175‑51‑5) has no reported EcDsbA co‑crystal structure, meaning its binding mode is unvalidated [2].

Fragment-based drug discovery EcDsbA inhibition X-ray crystallography

Synthetic Versatility – The 6‑Bromo Handle Enables Cross‑Coupling Chemistry Absent in Non‑Halogenated Analogs

The 6‑bromo substituent permits direct palladium‑catalyzed cross‑coupling reactions — Suzuki–Miyaura coupling to install aryl/heteroaryl groups and Buchwald–Hartwig amination to introduce amine functionalities — enabling systematic C‑6 elaboration without additional activation steps [1]. In the 2019 elaboration study, the 6‑bromo group of the starting fragment was exploited for Buchwald–Hartwig coupling with aniline and p‑anisidine to generate analogs 15 and 16 in fair yields (68% and 55%). The non‑halogenated parent, 2-(benzofuran‑3‑yl)acetic acid, lacks this reactive handle entirely, rendering analogous diversification impractical without de novo synthetic route redesign [1].

Medicinal chemistry Cross-coupling Fragment elaboration

Binding Affinity Improvement Potential – The Fragment Hit Enables >6‑Fold Affinity Gains via C‑6 Elaboration

The 6‑bromo fragment (compound 6) serves as the validated starting point from which elaborated analogs achieve up to >6‑fold improvement in binding affinity. Using ¹H‑¹⁵N HSQC NMR titration, elaborated analogs bearing 6‑phenoxy (compound 25) and 6‑benzyl (compound 28) substituents demonstrated KD values of 326 ± 25 µM and 341 ± 47 µM, respectively, compared to the parent fragment whose KD was too weak for accurate determination (estimated high mM range) [1]. By comparison, the 6‑alkoxy analog (compound 21) showed a markedly weaker KD of 1970 ± 640 µM, while p‑anisidine analog 16 exhibited KD = 2700 ± 920 µM, demonstrating that the 6‑bromo fragment is the essential precursor from which highly differentiated affinity improvements depend upon the chosen C‑6 elaboration strategy [1].

Binding affinity HSQC NMR Fragment-to-lead optimization

Ligand Efficiency Benchmarking – 6‑Phenoxy and 6‑Benzyl Elaborated Analogs Define the Efficiency Ceiling

Among the elaborated benzofuran series, compounds 25 (6‑phenoxy) and 28 (6‑benzyl) achieved the highest ligand efficiency (LE) of 0.24 kcal mol⁻¹ HAC⁻¹, while less potent analogs such as p‑anisidine 16 (LE = 0.16) and alkyl amide 48 (LE = 0.15) showed substantially lower efficiency [1]. Although the parent 6‑bromo fragment's KD was too weak to calculate LE, these data establish the efficiency ceiling achievable from this scaffold and provide a quantitative benchmark for evaluating future procurement of follow‑up libraries. Analogs with bulky or polar C‑6 appendages (e.g., 26 with m‑methoxy: KD = 639 ± 87 µM, LE = 0.20; 23 with benzyloxy: KD = 820 ± 140 µM, LE = 0.20) confirm that ligand efficiency is modulated by the nature of the C‑6 substituent, underscoring the 6‑bromo fragment's role as the optimal starting point for efficiency‑driven optimization [1].

Ligand efficiency Fragment-based drug design Structure-activity relationship

Physicochemical Differentiation for Fragment Library Design – Rule‑of‑Three Compliance with a Reactive Handle

2-(6-Bromobenzofuran-3-yl)acetic acid meets all key fragment‑library physicochemical criteria (MW = 255.06 Da, cLogP = 2.5, H‑bond donors = 1, H‑bond acceptors = 3, TPSA = 50.4 Ų, rotatable bonds = 2) while simultaneously supplying a bromine handle for synthetic elaboration [1][2]. In contrast, the non‑halogenated 2-(benzofuran-3-yl)acetic acid (MW = 176.17 Da, cLogP ≈ 1.9, TPSA ≈ 50.4 Ų) is lighter and less lipophilic but lacks the synthetic tractability that makes the 6‑bromo congener valuable for hit‑to‑lead chemistry [2]. The 6‑bromo fragment's MW advantage over elaborated analogs (e.g., compound 25: MW ~ 344 Da) also makes it the preferred entry point for fragment growing, merging, or linking strategies.

Fragment library Rule of Three Physicochemical properties

High‑Value Application Scenarios for 2-(6-Bromobenzofuran-3-yl)acetic acid Based on Empirical Evidence


Fragment‑Based Screening Libraries for Antibacterial Antivirulence Targets

Procure as a pre‑validated fragment hit with confirmed target engagement for inclusion in focused or diverse fragment libraries targeting DsbA and related thiol‑disulfide oxidoreductase enzymes in Gram‑negative pathogens (e.g., E. coli, Salmonella, Pseudomonas) [1]. The compound eliminates the initial hit‑identification bottleneck — X‑ray binding mode, NMR binding confirmation, and synthetic tractability are already established — enabling teams to initiate fragment‑to‑lead campaigns from Day 1 without de novo screening [1].

Medicinal Chemistry Starting Point for C‑6 Diversification via Cross‑Coupling

Utilize as the core substrate for structure‑guided parallel synthesis via Suzuki–Miyaura (aryl/heteroaryl installation) or Buchwald–Hartwig (amine installation) at the C‑6 position, based on published synthetic protocols and co‑crystallographic data showing that C‑6 substituents project into a region of the EcDsbA hydrophobic groove tolerant of diverse chemical functionality [1].

Biophysical Assay Calibration and Crystallographic Probe Standard

Deploy as a validated weak‑affinity control compound for calibrating ligand‑detected NMR experiments (WaterLOGSY, STD, CPMG) and as a reference ligand for competitive binding assays or co‑crystallization campaigns with EcDsbA, leveraging the existing PDB entries (6POI, 6PMF) as methodological templates [1].

Building Block for Benzofuran‑Based Chemical Biology Tool Compounds

Employ as a synthetic intermediate for generating chemical biology probes (e.g., photoaffinity labels, biotinylated conjugates, fluorescent tracers) by exploiting the bromine atom for orthogonal functionalization without altering the benzofuran‑3‑acetic acid pharmacophore that engages the DsbA binding groove [1].

Quote Request

Request a Quote for 2-(6-Bromobenzofuran-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.